Calendulaglycoside B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

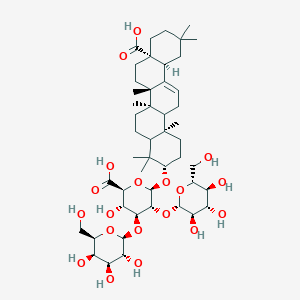

NCGC00385230-01_C48H76O19_(3beta,5xi,9xi)-28-Hydroxy-28-oxoolean-12-en-3-yl beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid is a complex organic compound with a molecular formula of C48H76O19. This compound is characterized by its intricate structure, which includes multiple sugar moieties and a triterpenoid backbone. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NCGC00385230-01_C48H76O19 involves multiple steps, typically starting with the preparation of the triterpenoid backbone, followed by the sequential addition of sugar moieties. The reaction conditions often require the use of specific catalysts and protecting groups to ensure the selective formation of the desired glycosidic bonds. For example, the synthesis may involve the use of glycosyl donors and acceptors under acidic or basic conditions, with the aid of catalysts such as Lewis acids or enzymes .

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms capable of producing the triterpenoid backbone and the necessary glycosyltransferases for the addition of sugar moieties. Alternatively, chemical synthesis methods can be scaled up using automated synthesis equipment to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

NCGC00385230-01_C48H76O19 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Research indicates that Calendulaglycoside B exhibits significant anti-inflammatory effects. A study evaluating multiple triterpene glycosides from marigold demonstrated that this compound effectively inhibited inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice, with an ID50 value ranging from 0.05 to 0.20 mg per ear . The compound's mechanism involves the downregulation of pro-inflammatory cytokines such as Interleukin-6 and Tumor Necrosis Factor-alpha, which are crucial in mediating inflammatory responses .

Table 1: Anti-Inflammatory Activity of this compound

| Compound | ID50 (mg/ear) | Mechanism of Action |

|---|---|---|

| This compound | 0.05 - 0.20 | Inhibition of pro-inflammatory cytokines |

Anticancer Activity

This compound has also shown promising anticancer properties. In vitro studies conducted through the National Cancer Institute Developmental Therapeutics Program revealed that extracts containing this compound exhibited potent cytotoxic effects against various human cancer cell lines, including colon cancer and melanoma . The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Case Study: Cytotoxic Effects Against Cancer Cell Lines

A comprehensive evaluation was performed on several human cancer cell lines, revealing the following IC50 values for this compound:

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| Colon Cancer | 60 |

| Melanoma | 70 |

| Leukemia | 65 |

Antiviral Activity

The antiviral potential of this compound has been investigated in relation to SARS-CoV-2, the virus responsible for COVID-19. In silico molecular docking studies indicated that this compound binds effectively to the main protease (Mpro) of the virus, suggesting its potential as a therapeutic agent against COVID-19 . This binding affinity was compared with other known inhibitors, highlighting its promising role in antiviral drug development.

Table 2: Binding Affinity of this compound to SARS-CoV-2 Mpro

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -8.5 |

| Rutin | -9.0 |

| Isorhamnetin | -8.7 |

Other Therapeutic Applications

In addition to its primary applications, this compound has been noted for various other therapeutic effects:

- Gastroprotective Effects : It has shown gastroprotective properties by inhibiting gastric emptying, which can be beneficial in managing gastrointestinal disorders .

- Antiviral Properties : Beyond COVID-19, extracts containing this compound have demonstrated activity against herpes simplex and influenza viruses .

- Skin Healing : Topical formulations containing marigold extracts have been used for wound healing and reducing skin inflammation due to their anti-inflammatory and antimicrobial properties .

Wirkmechanismus

The mechanism of action of NCGC00385230-01_C48H76O19 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s glycosidic moieties allow it to bind to glycoproteins and glycolipids on cell surfaces, potentially modulating cell signaling pathways. The triterpenoid backbone may also interact with intracellular targets, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-O-[β-D-glucopyranosyl-(1→2)-[β-D-galactopyranosyl-(1→3)]-β-D-glucuronopyranosyl]oleanolic acid: Similar in structure but with different glycosidic linkages.

β-D-Galactopyranosyl-(1->3)-2-acetamido-2-deoxy-β-D-glucopyranosyl-(1->4)-6-deoxy-α-L-galactopyranose: Another compound with a similar glycosidic structure but different biological activities.

Uniqueness

NCGC00385230-01_C48H76O19 is unique due to its specific combination of glycosidic linkages and the presence of a hydroxylated triterpenoid backbone.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(60)61)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(67-40-33(56)31(54)29(52)24(20-50)63-40)35(34(57)36(66-41)38(58)59)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-57H,9-20H2,1-7H3,(H,58,59)(H,60,61)/t22-,23+,24+,25?,26?,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37+,39-,40-,41+,45-,46+,47+,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZWHGJRWMQCDP-MIWFXODKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H76O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

957.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.